molecular formula C14H11ClFNO B8032070 N-Benzyl-3-chloro-5-fluorobenzamide

N-Benzyl-3-chloro-5-fluorobenzamide

Cat. No.: B8032070
M. Wt: 263.69 g/mol
InChI Key: AAYOCORPDSOFEE-UHFFFAOYSA-N
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Description

N-Benzyl-3-chloro-5-fluorobenzamide is an organic compound with the molecular formula C14H11ClFNO It is a benzamide derivative, characterized by the presence of benzyl, chloro, and fluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3-chloro-5-fluorobenzamide typically involves the reaction of 3-chloro-5-fluorobenzoic acid with benzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3-chloro-5-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

    Substitution Reactions: Products include substituted benzamides with different nucleophiles replacing the chloro or fluoro groups.

    Oxidation: Products include benzaldehyde or benzoic acid derivatives.

    Hydrolysis: Products include 3-chloro-5-fluorobenzoic acid and benzylamine.

Scientific Research Applications

N-Benzyl-3-chloro-5-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Benzyl-3-chloro-5-fluorobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chloro and fluoro substituents can enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-3-chlorobenzamide: Lacks the fluoro substituent, which may affect its reactivity and biological activity.

    N-Benzyl-5-fluorobenzamide: Lacks the chloro substituent, which may influence its chemical properties and applications.

    N-Benzyl-3-chloro-4-fluorobenzamide:

Uniqueness

N-Benzyl-3-chloro-5-fluorobenzamide is unique due to the specific positioning of the chloro and fluoro substituents on the benzene ring

Properties

IUPAC Name

N-benzyl-3-chloro-5-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO/c15-12-6-11(7-13(16)8-12)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAYOCORPDSOFEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC(=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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